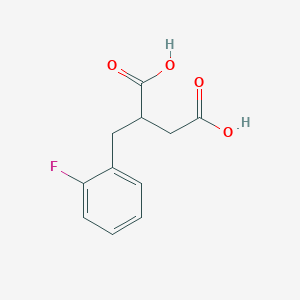

2-(2-Fluorobenzyl)succinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZZHEMBZKNNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 2 2 Fluorobenzyl Succinic Acid

Established Synthetic Routes to 2-(2-Fluorobenzyl)succinic Acid

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, has been approached through various established chemical routes. One common strategy involves the alkylation of a succinate (B1194679) derivative with a 2-fluorobenzyl halide.

Detailed Reaction Mechanisms and Optimized Conditions

A prevalent method for the synthesis of related succinic acid derivatives involves the alkylation of a chiral iron succinoyl complex. This approach offers high regio- and stereoselectivity. The process begins with the deprotonation of the succinoyl complex using a strong base, such as butyllithium, to form an enolate. This enolate then reacts with an alkyl halide, in this case, 2-fluorobenzyl bromide, to introduce the desired benzyl (B1604629) group. The reaction is typically carried out at low temperatures to ensure high selectivity. Subsequent oxidative decomplexation of the resulting β-alkyl substituted iron succinoyl complex yields the homochiral α-alkyl succinic acid derivative in high yields. rsc.orgox.ac.uk

Another general method for synthesizing 2-substituted succinic acids involves the reaction of diethyl 2-acetylalkanoates with a suitable electrophile. researchgate.net In the context of this compound, this would involve the reaction of diethyl 2-acetylsuccinate with 2-fluorobenzyl bromide in the presence of a base like sodium ethoxide. The resulting product can then be hydrolyzed and decarboxylated to yield the target compound.

Optimization of reaction conditions is crucial for maximizing yield and purity. For instance, in the alkylation of a nickel(II) complex of a Schiff base derived from glycine, the choice of base and solvent significantly impacts the outcome. For the synthesis of a fluorinated aromatic amino acid, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) at 0°C was identified as the optimal condition, affording a 94% yield. beilstein-journals.org In contrast, for a different substrate, sodium hydride in dimethylformamide (DMF) from 0°C to room temperature proved to be the best choice, resulting in an 85% yield. beilstein-journals.org These examples highlight the substrate-dependent nature of reaction optimization.

Industrial Process Optimization and Scalable Synthesis Strategies

The industrial production of succinic acid and its derivatives is increasingly shifting towards bio-based methods due to environmental concerns and the rising cost of petrochemicals. researchgate.netmdpi.com While specific industrial-scale synthesis of this compound is not widely documented, general principles of process optimization for succinic acid production are applicable. These include the development of high-yield microbial strains, optimization of fermentation conditions, and efficient downstream processing for purification. mdpi.comunina.it

For chemical synthesis on a larger scale, strategies focus on cost-effective starting materials, minimizing reaction steps, and ensuring easy purification. A scalable synthesis of a related compound, cis-2-fluorocyclopropanecarboxylic acid, was developed on a 100 g scale, demonstrating the potential for producing fluorinated building blocks in significant quantities. nih.gov The development of robust and scalable synthetic routes is crucial for the commercial viability of this compound.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for producing enantiomerically pure forms of this compound is of significant interest.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. nih.gov A common strategy is the use of chiral auxiliaries or catalysts. For example, the alkylation of a chiral iron succinoyl complex, as mentioned earlier, is a highly diastereoselective reaction. rsc.org The chiral auxiliary, in this case, the iron complex, directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Another approach is the use of biocatalysts. For instance, the enantioselective reduction of a ketone using a biocatalyst was a key step in the synthesis of the oncological drug lorlatinib. nih.gov Similarly, chemo-enzymatic cascades have been developed for the synthesis of chiral azidoalcohols, where an enzymatic epoxidation is followed by a regioselective ring-opening. mdpi.com Such strategies could potentially be adapted for the asymmetric synthesis of this compound.

A patent describes a method for preparing (S)-2-benzylsuccinic acid from (R)-2-benzylsuccinic acid through racemization followed by resolution with a chiral amine. google.com This demonstrates an approach to obtain a specific enantiomer from a racemic mixture or the opposite enantiomer.

Chiral Catalyst Development for Stereocontrol

Chiral catalysts play a pivotal role in asymmetric synthesis. beilstein-journals.org Chiral phosphoric acids, for instance, have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.org These catalysts can activate substrates and control the stereochemical outcome of a reaction.

Chiral phase-transfer catalysts, particularly chiral quaternary ammonium (B1175870) salts, are another important class of catalysts used in asymmetric synthesis. beilstein-journals.org They have been successfully employed in various α-heterofunctionalization reactions of prochiral nucleophiles.

The development of specific chiral catalysts for the synthesis of this compound would likely involve screening a library of existing catalysts or designing new catalysts based on the reaction mechanism. For example, a chiral nickel(II) complex has been used for the asymmetric synthesis of fluorinated amino acids, achieving high diastereoselectivity. beilstein-journals.org

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of this compound can be employed to modify its properties or to prepare it for analysis. Acylation is a common derivatization technique used to protect hydroxyl, thiol, and amino groups, which increases volatility and improves chromatographic properties. researchgate.net For carboxylic acids like succinic acid, esterification is a frequently used derivatization method for gas chromatography-mass spectrometry (GC-MS) analysis.

Common derivatizing agents for carboxylic acids include:

Silylating agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular reagent for converting carboxylic acids to their more volatile trimethylsilyl (B98337) esters. und.eduresearchgate.netglsciences.eu

Alkylating agents: Pentafluorobenzyl bromide (PFB-Br) can be used to form PFB esters, which have excellent gas chromatography properties. mdpi.com

Alkyl chloroformates: These reagents react with carboxylic acids to form mixed anhydrides, which can then be analyzed by GC-MS. researchgate.net

The choice of derivatization reagent and conditions depends on the specific analytical method and the other functional groups present in the molecule. For instance, the presence of pyridine (B92270) was found to be necessary for the derivatization of saccharides and polyalcohols with BSTFA, while it was not required for low molecular weight acids. und.edu

These derivatization strategies not only facilitate analysis but can also be used to synthesize analogs of this compound with modified biological activities or physical properties.

Esterification Reactions and Dialkyl Succinate Formation

The conversion of this compound to its corresponding dialkyl esters is a common and crucial transformation. This is typically achieved through Fischer esterification, a process that involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Various acid catalysts can be employed, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com

The esterification of this compound with different alcohols, such as methanol (B129727) or ethanol (B145695), yields the corresponding dimethyl or diethyl esters. researchgate.net These diesters are versatile intermediates in organic synthesis. For instance, diethyl succinate is known to participate in reactions like the Stobbe condensation and acyloin condensation. wikipedia.org The general reaction involves the protonation of one of the carboxylic acid's carbonyl groups, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester linkage. This process occurs at both carboxylic acid sites to yield the dialkyl succinate.

Recent advancements have also explored microwave-assisted esterification and the use of heterogeneous catalysts to improve reaction efficiency and yield, and to simplify product purification. researchgate.net

Table 1: Examples of Esterification of this compound

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Product (Dialkyl Ester) |

| This compound | Methanol | H₂SO₄ | Dimethyl 2-(2-fluorobenzyl)succinate |

| This compound | Ethanol | TsOH | Diethyl 2-(2-fluorobenzyl)succinate |

| This compound | Propan-2-ol | H⁺ | Diisopropyl 2-(2-fluorobenzyl)succinate |

Anhydride (B1165640) Formation via Dehydration Protocols

Substituted succinic acids can undergo intramolecular dehydration to form cyclic anhydrides. pearson.com In the case of this compound, heating in the presence of a dehydrating agent would yield 2-(2-fluorobenzyl)succinic anhydride. This reaction involves the removal of one molecule of water from the two carboxylic acid groups. pearson.com

Several methods are available for the synthesis of succinic anhydrides from succinic acid. orgsyn.org Common laboratory-scale procedures involve the use of reagents such as acetic anhydride, acetyl chloride, or thionyl chloride. orgsyn.orgyoutube.com For example, heating succinic acid with acetic anhydride is a high-yielding method for producing succinic anhydride. youtube.com Thermal dehydration is another possibility, though it may require higher temperatures. youtube.com The resulting 2-(2-fluorobenzyl)succinic anhydride is a reactive intermediate, susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of mono-esters and mono-amides.

Table 2: Dehydration of this compound

| Starting Material | Reagent/Condition | Product |

| This compound | Acetic Anhydride, Heat | 2-(2-Fluorobenzyl)succinic anhydride |

| This compound | Thionyl Chloride | 2-(2-Fluorobenzyl)succinic anhydride |

| This compound | Acetyl Chloride | 2-(2-Fluorobenzyl)succinic anhydride |

Amidation Reactions and Substituted Succinic Acid Amide Synthesis

The carboxylic acid functional groups of this compound can be converted to amides through reaction with ammonia (B1221849) or primary and secondary amines. This can lead to the formation of mono-amides, di-amides, or succinimide (B58015) derivatives. The synthesis of substituted succinic acid amides can be achieved by reacting the dicarboxylic acid, its anhydride, or its esters with an appropriate amine. google.com

For example, reacting 2-(2-fluorobenzyl)succinic anhydride with an amine would lead to the ring-opening of the anhydride and the formation of a mono-amide. Further reaction under harsher conditions could lead to the formation of a di-amide or a succinimide. The synthesis of unsymmetrically substituted succinic acid diamides has also been reported, highlighting the versatility of these building blocks. researchgate.net Chemo-enzymatic processes using microorganisms have also been developed for the production of succinic acid amide compounds. google.com

Table 3: Synthesis of Amide Derivatives from this compound

| Starting Material | Reagent | Product Type | Example Product |

| 2-(2-Fluorobenzyl)succinic anhydride | Aniline | Mono-amide | 4-((2-fluorobenzyl)carbonyl)-4-oxo-4-(phenylamino)butanoic acid |

| This compound | Benzylamine (2 equiv.), Coupling agent | Di-amide | N¹,N⁴-dibenzyl-2-(2-fluorobenzyl)succinamide |

| 2-(2-Fluorobenzyl)succinic anhydride | Ammonia, then Heat | Imide | 3-(2-Fluorobenzyl)pyrrolidine-2,5-dione (Succinimide) |

Salt Formation Chemistry with Organic Bases

As a dicarboxylic acid, this compound readily undergoes acid-base reactions with organic bases to form salts. The acidic protons of the two carboxyl groups can be abstracted by bases such as triethylamine, pyridine, or chiral amines like (R)-α-phenylethylamine. google.com

The formation of these salts can be useful for several purposes. It can aid in the purification of the acid, as the salts often have different solubility properties than the free acid. Furthermore, the use of a chiral organic base can be a method for the resolution of a racemic mixture of this compound, by forming diastereomeric salts that can be separated by crystallization. google.com The free acid enantiomers can then be recovered by acidification of the separated salts. google.com

Table 4: Salt Formation with Organic Bases

| Acid | Organic Base | Product (Salt) |

| This compound | Triethylamine | Triethylammonium 2-(2-fluorobenzyl)succinate |

| This compound | Pyridine | Pyridinium 2-(2-fluorobenzyl)succinate |

| (rac)-2-(2-Fluorobenzyl)succinic acid | (R)-α-Phenylethylamine | Diastereomeric (R)-α-phenylethylammonium salts |

Introduction of Heteroatomic Moieties and Advanced Functional Groups

Beyond the reactions of the carboxylic acid groups, the structure of this compound allows for the introduction of other heteroatoms and functional groups. The methylene (B1212753) groups of the succinic acid backbone and the aromatic ring of the fluorobenzyl group are potential sites for further functionalization.

For instance, the methylene group alpha to both a carbonyl group and the benzyl ring is potentially acidic and could be a site for further alkylation or other modifications, although this might require strong bases and careful reaction control to avoid side reactions. Halogenation of the aromatic ring is another possibility, though the existing fluorine atom will direct incoming electrophiles to specific positions.

While specific examples for this compound are not widely reported, general synthetic methods for introducing heteroatoms into similar structures can be considered. For example, the synthesis of derivatives containing sulfur, such as 2-(sulfanylmethyl)succinic acid, has been documented for the parent succinic acid structure. Similarly, the introduction of additional amino groups or other nitrogen-containing functionalities could be envisioned to create novel derivatives. fluorochem.co.uk

Table 5: Potential Advanced Functionalization Reactions

| Starting Material | Reaction Type | Potential Reagent(s) | Potential Product Class |

| This compound | Aromatic Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| This compound | Benzylic Bromination | N-Bromosuccinimide, Light | Bromo-substituted derivative |

| This compound | α-Hydroxylation | Base, then O₂, then reduction | α-Hydroxy acid derivative |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 2 Fluorobenzyl Succinic Acid and Its Analogues

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are fundamental in the precise characterization of 2-(2-Fluorobenzyl)succinic acid. These methods provide detailed information about the compound's atomic-level structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. In particular, ¹H NMR provides information on the chemical environment of hydrogen atoms within the molecule. For succinic acid, the methylene (B1212753) protons typically show a singlet at approximately 2.67 ppm when dissolved in D₂O. chemicalbook.com In DMSO-d₆, these protons appear at around 2.43 ppm. chemicalbook.com The acidic protons of the carboxylic acid groups are also observable, typically around 12.2 ppm in DMSO-d₆. chemicalbook.com

When the 2-fluorobenzyl group is introduced, the ¹H NMR spectrum becomes more complex. The aromatic protons of the fluorobenzyl moiety exhibit characteristic shifts and coupling patterns in the aromatic region of the spectrum. The methylene and methine protons of the succinic acid backbone also show distinct signals, influenced by the adjacent chiral center and the fluorobenzyl substituent.

| Proton Assignment | Typical Chemical Shift (δ, ppm) in D₂O |

| Methylene protons (succinic acid) | ~2.67 |

Table 1. Illustrative ¹H NMR data for the succinic acid moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The introduction of the 2-fluorobenzyl group adds characteristic vibrational bands. The C-F stretching vibration is typically observed in the range of 1000-1400 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in IR Spectrum |

| O-H stretch (Carboxylic acid) | 2500-3300 |

| C=O stretch (Carboxylic acid) | ~1700 |

Table 2. Key IR absorption bands for the succinic acid functional group. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For succinic acid, the molecular weight is 118.02661 g/mol , corresponding to the formula C₄H₆O₄. massbank.eu

For this compound, with a chemical formula of C₁₁H₁₁FO₄, the expected exact mass can be calculated with high precision. This technique is crucial for confirming the identity of the synthesized compound and for distinguishing it from other potential isomers or byproducts.

| Compound | Molecular Formula | Exact Mass ( g/mol ) |

| Succinic acid | C₄H₆O₄ | 118.02661 |

Table 3. Molecular formula and exact mass of succinic acid. massbank.eu

X-ray Crystallography and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute configuration and conformational preferences of chiral molecules like this compound and for analyzing their packing in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For a chiral derivative such as this compound, this technique can be used to determine the absolute configuration of the stereocenter. This is a critical piece of information for understanding its biological activity and stereospecific interactions.

| Crystal System | Space Group |

| Monoclinic | C2/c |

Table 4. Crystallographic data for succinic acid. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding networks in succinic acid co-crystals)

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, with hydrogen bonding being particularly important for carboxylic acids. In the crystal structure of succinic acid and its co-crystals, extensive hydrogen bonding networks are observed. nih.govnih.gov These interactions typically involve the carboxylic acid groups, which can act as both hydrogen bond donors and acceptors.

Computational Chemistry and Molecular Modeling Studies of 2 2 Fluorobenzyl Succinic Acid

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules. These methods are fundamental for predicting a wide array of molecular properties.

The three-dimensional arrangement of atoms in a molecule is critical to its function. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(2-Fluorobenzyl)succinic acid, multiple stable conformations may exist.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying organic molecules of this size. By systematically rotating the rotatable bonds in this compound, a conformational energy landscape can be mapped out. This landscape reveals the relative energies of different conformers and the energy barriers separating them. The most stable conformer, or global minimum, represents the most likely structure of the molecule in the gas phase.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 0.85 |

| 4 | 120 | 2.10 |

| 5 | -120 | 1.95 |

This table illustrates how different spatial arrangements (conformers) of the molecule would have varying energy levels, with Conformer 1 being the most stable in this hypothetical scenario.

Chemical Quantum Descriptors (CQDs) are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity and physical properties. These descriptors are essential in quantitative structure-activity relationship (QSAR) studies. wu.ac.th Common CQDs include electronic energy, dipole moment, electronegativity, chemical hardness, and softness.

For this compound, these descriptors can provide insights into its potential as a reactant in various chemical transformations. For instance, a high dipole moment might suggest strong intermolecular interactions, while chemical hardness can indicate its resistance to changes in its electron distribution.

Table 2: Hypothetical Chemical Quantum Descriptors for this compound

| Descriptor | Value |

| Electronic Energy (Hartree) | -860.123 |

| Dipole Moment (Debye) | 3.45 |

| Electronegativity (χ) | 4.12 |

| Chemical Hardness (η) | 2.56 |

| Chemical Softness (S) | 0.39 |

This table provides examples of quantum chemical descriptors that can be calculated to predict the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Analysis of the atomic contributions to the HOMO and LUMO can pinpoint the specific regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to have significant contributions from the carboxyl groups, while the LUMO may be distributed over the fluorobenzyl ring.

Table 3: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound

| Orbital | Energy (eV) | Major Atomic Contributions |

| HOMO | -7.89 | Carboxyl groups, Benzyl (B1604629) C-C bond |

| LUMO | -1.23 | Fluorobenzyl ring |

| HOMO-LUMO Gap | 6.66 | - |

This table illustrates the energies of the frontier orbitals and the likely reactive sites within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their behavior in a more realistic environment, such as in a solvent like water. rsc.orgnih.gov MD simulations track the movements of atoms over time based on classical mechanics, allowing for the exploration of conformational flexibility and interactions with surrounding solvent molecules. mdpi.comrsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govepstem.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The accuracy of these computational predictions can be very high, especially when benchmarked against experimental data for similar molecules. For this compound, calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimentally obtained spectra would provide strong evidence for its structural characterization.

Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| C1 (Carboxyl) | 175.2 | 175.8 | -0.6 |

| C2 (Carboxyl) | 178.9 | 179.3 | -0.4 |

| C3 (Benzyl) | 124.5 | 124.9 | -0.4 |

| C4 (Fluoro-substituted) | 162.1 | 162.5 | -0.4 |

This table demonstrates how computationally predicted spectroscopic data can be compared with experimental results for structural validation.

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of a small molecule (a ligand) to a macromolecular target, typically a protein. semanticscholar.orgmdpi.com These methods are central to drug discovery and design. wu.ac.thnih.gov

If this compound were being investigated as a potential enzyme inhibitor, molecular docking could be used to predict how it fits into the enzyme's active site. researchgate.net The docking algorithm would explore various possible binding poses and score them based on factors like intermolecular forces, such as hydrogen bonds and hydrophobic interactions. The results can guide the design of more potent and selective inhibitors.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg124, Tyr210, Ser155 |

| Type of Interactions | Hydrogen bonds, π-π stacking |

This table summarizes the kind of information obtained from a molecular docking study, indicating a favorable binding interaction in this hypothetical case.

Ligand-Protein Interaction Profiling (e.g., potential enzyme binding sites)

Ligand-protein interaction profiling through computational methods such as molecular docking and molecular dynamics simulations can predict the binding affinity and mode of a ligand to a protein target. For this compound, the logical primary target for such profiling is succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the citric acid cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate (B1241708). wikipedia.orgyoutube.com Molecules that inhibit SDH can have significant impacts on cellular metabolism and are of interest as potential fungicides and therapeutics. frontiersin.orgresearchgate.net

Computational studies on known SDH inhibitors have revealed two primary binding sites: the succinate-binding site (Q-site) and the ubiquinone-binding site. wikipedia.org As a succinic acid analog, this compound is predicted to be a competitive inhibitor that binds to the succinate-binding site in the SDHA subunit. wikipedia.org

Molecular docking simulations are employed to predict the most likely binding pose of this compound within the active site of SDH. These simulations consider the conformational flexibility of the ligand and, in some cases, the protein, to identify the lowest energy binding conformation. The binding affinity is often estimated through a scoring function that approximates the free energy of binding.

Key Interactions at the Putative Binding Site:

Based on the known crystal structures of SDH in complex with succinate and its analogs, several key amino acid residues are crucial for ligand binding at the succinate-binding site. wikipedia.org It is hypothesized that this compound would form similar interactions.

Hydrogen Bonds: The two carboxyl groups of the succinic acid moiety are predicted to form critical hydrogen bonds with conserved arginine, histidine, and serine residues within the active site. Specifically, residues such as Arg399, His354, and Thr254 in the SDHA subunit are known to be vital for stabilizing the succinate molecule. wikipedia.org

Van der Waals Interactions: The 2-fluorobenzyl group would likely occupy a hydrophobic pocket adjacent to the primary binding site. This bulky substituent could form van der Waals interactions with nonpolar residues, potentially increasing the binding affinity compared to succinate alone. The fluorine atom may also participate in specific interactions, such as with backbone amide groups or other polar residues.

The following table summarizes the predicted interactions between this compound and key residues in the succinate-binding site of SDH, based on computational modeling of known inhibitors.

| Interaction Type | Ligand Moiety | Key Amino Acid Residues (Predicted) |

| Hydrogen Bonding | Carboxyl groups | Arg399, His354, Thr254 |

| Van der Waals | 2-Fluorobenzyl group | Hydrophobic pocket residues |

| Specific Interactions | Fluorine atom | Potential polar contacts |

Virtual Ligand Design Based on Predicted Binding Modes

The insights gained from the predicted binding mode of this compound can be instrumental in the design of novel, potentially more potent or selective, SDH inhibitors. This process, known as structure-based virtual ligand design, utilizes the three-dimensional model of the ligand-protein complex to guide the chemical modification of the lead compound.

The primary objectives of virtual ligand design based on the predicted binding mode of this compound would be to:

Optimize Existing Interactions: Modify the scaffold to enhance the strength of the hydrogen bonds with the key arginine, histidine, and serine residues.

Explore Additional Binding Pockets: The 2-fluorobenzyl group can be systematically altered to better fit the adjacent hydrophobic pocket. This could involve changing the substitution pattern on the phenyl ring or replacing the phenyl ring with other cyclic or acyclic moieties to maximize favorable interactions.

Introduce New Favorable Interactions: Computational analysis may reveal opportunities to introduce new hydrogen bonds, salt bridges, or other specific interactions with nearby residues that are not engaged by the initial ligand.

Strategies for Virtual Ligand Design:

Fragment-Based Growth: Using the predicted binding pose of the succinic acid core as an anchor, computational tools can suggest chemical fragments that can be added to the 2-fluorobenzyl moiety to extend into and interact with adjacent pockets.

In Silico Mutagenesis: Key residues in the binding site can be computationally mutated to understand their contribution to binding affinity. This can guide the design of inhibitors that are selective for the SDH of a particular organism, which is especially relevant for the development of new fungicides or antibiotics. nih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the key interaction points of this compound within the SDH active site. This model, which represents the essential 3D arrangement of chemical features required for binding, can then be used to screen large virtual libraries of compounds to identify novel scaffolds with the potential to bind to the target. frontiersin.org

The following table outlines a hypothetical virtual screening and ligand design workflow starting from this compound.

| Step | Description | Computational Method(s) | Desired Outcome |

| 1. Initial Docking | Predict the binding mode of this compound in the SDH active site. | Molecular Docking | A stable, low-energy binding pose. |

| 2. Interaction Analysis | Identify key hydrogen bonds and hydrophobic interactions. | Ligand Interaction Diagrams | Understanding of the key binding determinants. |

| 3. Pharmacophore Generation | Create a 3D model of essential chemical features for binding. | Pharmacophore Modeling | A query for virtual screening. |

| 4. Virtual Screening | Screen large compound libraries against the pharmacophore model. | High-Throughput Virtual Screening | A set of diverse hit compounds. |

| 5. Hit-to-Lead Optimization | Modify promising hits to improve affinity and other properties. | Molecular Docking, Molecular Dynamics | Lead compounds with enhanced potency and selectivity. |

Biochemical and Enzymatic Activity Investigations of 2 2 Fluorobenzyl Succinic Acid

Modulation of Key Metabolic Pathways and Enzyme Systems

The tricarboxylic acid (TCA) cycle is a fundamental metabolic hub, central to cellular respiration and the biosynthesis of numerous vital compounds. nih.govnih.govlibretexts.org Succinic acid is a key intermediate within this cycle. wikipedia.org While various derivatives of succinic acid have been explored for their modulatory effects on metabolic processes, specific data on 2-(2-Fluorobenzyl)succinic acid is not available.

Interactions within the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. nih.govnih.govlibretexts.org This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. There are no available studies in the reviewed scientific literature that examine the interactions of this compound within the TCA cycle. Therefore, its potential to act as an intermediate, an inhibitor, or an allosteric modulator of the enzymes in this pathway remains uninvestigated.

Potential as an Inhibitor or Substrate Analogue for Succinate (B1194679) Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a crucial enzyme that participates in both the TCA cycle and oxidative phosphorylation. wikipedia.org It catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.org Inhibition of SDH can have significant impacts on cellular metabolism and function. nih.govnih.govnih.gov For instance, malonic acid, a well-known competitive inhibitor of SDH, has been used experimentally to study the effects of SDH inhibition. nih.gov While it is plausible that as a succinic acid derivative, this compound could act as a substrate analogue and potential inhibitor of SDH, there is no direct experimental evidence from the searched literature to support this hypothesis. The inhibitory potential of this specific compound on SDH has not been reported.

Investigations into Other Enzymatic Modulatory Effects

Beyond the TCA cycle, succinic acid and its derivatives can influence other enzymes. For example, some succinic acid derivatives have been studied as inhibitors of carboxypeptidases. medchemexpress.comnih.govnih.govacs.org Additionally, unrelated studies have shown that fluorinated compounds can be potent enzyme inhibitors due to the unique properties of the fluorine atom. nih.govnih.gov However, no research could be found that specifically investigates the modulatory effects of this compound on any enzyme systems.

Mechanistic Studies of Molecular Recognition and Biological Action

Understanding the molecular basis of a compound's biological activity is crucial for drug design and development. This involves studying how the compound binds to its target and the biochemical consequences of this binding.

Elucidation of Binding Affinities and Specificity (e.g., role of fluorophenyl group in hydrophobic interactions)

The binding affinity and specificity of a molecule to its target enzyme are critical determinants of its biological effect. The presence of a fluorophenyl group in this compound suggests the potential for hydrophobic and specific fluorine-protein interactions, which could influence its binding to target enzymes. However, in the absence of any identified enzymatic targets, no studies on the binding affinities or the specific role of the fluorophenyl group in molecular recognition for this compound have been published in the reviewed literature.

Biochemical Characterization of Target Engagement

Target engagement studies are essential to confirm that a compound interacts with its intended biological target in a cellular or in vivo context. Such studies often involve techniques to measure the direct binding of the compound to the target protein or to assess the downstream biochemical changes resulting from this interaction. As no specific biological targets for this compound have been identified in the literature, there are no reports on its biochemical target engagement.

Role as a Signaling Molecule in Cellular Metabolic Regulation

There is currently no available information to suggest or confirm that this compound functions as a signaling molecule involved in the regulation of cellular metabolism.

Influence on Gene Expression and Epigenetic Modifications

No studies were found that examine the effect of this compound on the expression of specific genes or its potential to induce epigenetic changes.

Interplay with Cellular Hydroxylase Enzymes

The interaction between this compound and cellular hydroxylase enzymes has not been documented in any available research.

Structure Activity Relationship Sar Studies of 2 2 Fluorobenzyl Succinic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

The development of predictive QSAR models for 2-(2-Fluorobenzyl)succinic acid analogues involves the generation of a dataset of compounds with their corresponding biochemical efficacy, typically expressed as IC₅₀ or Kᵢ values. Various molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the QSAR model. nih.govnih.gov The goal is to create an equation that accurately predicts the biological activity based on the values of the molecular descriptors. The predictive power of these models is rigorously validated using both internal and external sets of compounds. nih.gov

For instance, a hypothetical QSAR model for a series of 2-(benzyl)succinic acid analogues might reveal that increased hydrophobicity in the benzyl (B1604629) ring and the presence of an electron-withdrawing group at a specific position are positively correlated with inhibitory potency. Such models provide valuable insights for designing more effective inhibitors.

A key outcome of QSAR studies is the identification of the critical pharmacophoric elements—the essential structural features required for biological activity. For this compound analogues, the dicarboxylic acid moiety is a crucial pharmacophore, as it often interacts with key residues in the active site of the target enzyme.

The following table illustrates a hypothetical SAR for different fluoro-substitutions on the benzyl ring:

Table 1: Hypothetical SAR of Fluorobenzylsuccinic Acid Analogues

| Compound | Position of Fluorine | Relative Inhibitory Activity |

| This compound | Ortho | +++ |

| 2-(3-Fluorobenzyl)succinic acid | Meta | ++ |

| 2-(4-Fluorobenzyl)succinic acid | Para | + |

| 2-Benzylsuccinic acid | Unsubstituted | + |

Rational Design and Synthesis of Analogues for SAR Probing

Rational drug design utilizes the understanding of a biological target's structure and mechanism to design and synthesize new inhibitors with improved properties. mdpi.comnih.gov This approach is central to the exploration of the SAR of this compound.

To probe the SAR of the fluorobenzyl portion of the molecule, medicinal chemists systematically synthesize analogues with variations in this region. This includes:

Altering the position of the fluorine atom: As discussed, moving the fluorine from the ortho to the meta or para positions can reveal the spatial and electronic requirements of the binding pocket.

Introducing other substituents: Replacing the fluorine with other electron-withdrawing or electron-donating groups (e.g., chloro, methyl) can elucidate the role of electronics and sterics in binding. mdpi.com For example, the introduction of a methyl group at the alpha-position to the carboxylate has been explored to improve inhibitory potency, though its effectiveness can be questionable. nih.gov

Modifying the aromatic ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore new binding interactions and improve properties like solubility.

The synthesis of these analogues often involves standard organic chemistry reactions, such as the alkylation of succinic acid derivatives with appropriately substituted benzyl halides.

The succinic acid core is another key area for modification. The two carboxylic acid groups are typically essential for binding, often by chelating a metal ion in the active site of metalloenzymes. Modifications in this region can include:

Esterification: Converting one or both carboxylic acid groups to esters can probe the importance of the free carboxylates for activity and can also be used as a prodrug strategy.

Amidation: Forming amides from the carboxylic acids can introduce new hydrogen bonding interactions.

Introduction of conformational constraints: Incorporating the succinic acid backbone into a ring system can lock the molecule into a specific conformation, which can provide insights into the bioactive conformation.

Stereochemistry plays a critical role in the biological activity of many chiral molecules. malariaworld.org 2-Benzylsuccinic acid has a chiral center at the C2 position of the succinic acid. The (R) and (S) enantiomers can exhibit significantly different biological activities. For instance, the (R)-enantiomer of 2-benzylsuccinic acid is a more potent inhibitor of carboxypeptidase A than the (S)-enantiomer. Therefore, the stereospecific synthesis or separation of enantiomers is crucial for evaluating the SAR of these analogues.

Comparative SAR Analysis with Related Dicarboxylic Acid Derivatives

To gain a broader understanding of the SAR, it is beneficial to compare the findings for this compound analogues with those of other dicarboxylic acid-based inhibitors. This comparative analysis can reveal common structural motifs and binding modes.

For example, comparing the SAR of 2-(benzyl)succinic acid derivatives with that of other carboxypeptidase inhibitors like 2-benzyl-2-methylsuccinic acid can provide insights into the tolerance of the enzyme's active site for substitution at the C2 position. nih.gov While the incorporation of a methyl group was postulated to improve potency by occupying a small cavity in the active site of carboxypeptidase A, experimental results showed minimal effect on the binding affinity. nih.gov

The following table presents a comparative analysis of the inhibitory constants (Kᵢ) for various dicarboxylic acid inhibitors of carboxypeptidase A.

Table 2: Comparative Inhibitory Activity of Dicarboxylic Acid Derivatives against Carboxypeptidase A

| Inhibitor | Kᵢ (µM) |

| (R)-2-Benzylsuccinic acid | Potent inhibitor |

| (S)-2-Benzylsuccinic acid | Less potent than (R)-enantiomer |

| Racemic 2-Benzyl-2-methylsuccinic acid | 0.28 nih.gov |

| (R)-2-Benzyl-2-methylsuccinic acid | 0.15 nih.gov |

| (S)-2-Benzyl-2-methylsuccinic acid | 17 nih.gov |

| 2-Ethyl-2-methylsuccinic acid | Potent inhibitor nih.gov |

This comparative data underscores the importance of stereochemistry and the specific nature of substituents on the succinic acid backbone for achieving high inhibitory potency.

Applications and Advanced Research Trajectories of 2 2 Fluorobenzyl Succinic Acid

Development as Chemical Probes for Advanced Biochemical Research

The structural design of 2-(2-Fluorobenzyl)succinic acid makes it a prime candidate for development as a chemical probe to investigate complex biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and the specific features of this compound offer distinct advantages.

As a structural analog of succinate (B1194679), this compound can be employed to investigate the active sites of enzymes that bind dicarboxylic acids. nih.gov Its potential lies in its ability to act as a competitive inhibitor or a substrate analog for enzymes central to metabolism. libretexts.orgyoutube.com

A key target is succinate dehydrogenase (SDH) , or Complex II of the electron transport chain, which catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.org The introduction of the bulky 2-fluorobenzyl group would likely prevent the enzymatic oxidation that occurs with succinate, allowing the molecule to bind to the active site and act as a competitive inhibitor. Oxaloacetate is known to be one of the most potent inhibitors of SDH. wikipedia.orgnih.gov The study of inhibitors like this compound can elucidate the topology and electronic environment of the enzyme's active site.

Another relevant enzyme is benzylsuccinate synthase (BSS) , a glycyl-radical enzyme that catalyzes the addition of toluene (B28343) to fumarate to form benzylsuccinate, the first step in the anaerobic degradation of toluene. nih.govwikipedia.org Given that this compound is a derivative of the BSS product, it could serve as a powerful tool to study the reverse reaction kinetics or act as a product-based inhibitor to modulate the toluene degradation pathway in microorganisms. nih.gov The fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) for monitoring binding events without the isotopic labeling required for studying the native substrate.

Table 1: Structural Comparison of this compound with Native Enzyme Substrates

| Feature | Succinate | Benzylsuccinate | This compound |

|---|---|---|---|

| Backbone | Butanedioic acid | Butanedioic acid | Butanedioic acid |

| Substitution | None | Benzyl (B1604629) group at C2 | 2-Fluorobenzyl group at C2 |

| Key Moieties | Two carboxyl groups | Carboxyl groups, Phenyl ring | Carboxyl groups, Phenyl ring, Fluorine atom |

| Potential Enzyme Targets | Succinate Dehydrogenase (SDH) | Benzylsuccinate Synthase (BSS) | SDH, BSS |

Metabolic probes are used to trace the flow of molecules through metabolic pathways and understand their regulation. nih.gov Fluorinated molecules are particularly useful in this context because the C-F bond is rare in nature, making a ¹⁹F-NMR signal a background-free indicator of the probe's fate. nih.govresearchgate.net

Introducing this compound to cells or organisms could allow researchers to monitor its uptake and potential transformation within metabolic networks. nih.gov As an analog of succinate, a central metabolite in the Tricarboxylic Acid (TCA) cycle, its presence could create specific perturbations. wikipedia.orgmdpi.com For instance, if it inhibits SDH, it would lead to an accumulation of succinate, a phenomenon linked to signaling changes and metabolic reprogramming in various disease states. wikipedia.org By tracking the downstream consequences of this specific enzymatic blockade using metabolomics, researchers can deconstruct the network's response to stress and identify points of vulnerability or regulatory control. nih.gov This approach, often termed "systems-oriented," uses targeted interventions to understand the broader system's behavior. civilica.com

Furthermore, recent work has highlighted the use of fluorinated analogs in metabolic glycoengineering to probe biosynthetic pathways with minimal steric disruption. acs.orgresearchgate.netfoxchase.org A similar principle applies here, where this compound could be used to explore the substrate specificity of dicarboxylate transporters and its impact on interconnected pathways like amino acid metabolism and gluconeogenesis, which are linked to the TCA cycle. nih.gov

Role in the Design and Synthesis of Advanced Materials

The dicarboxylic acid structure of this compound makes it a valuable monomer for polyester (B1180765) synthesis, drawing from the well-established field of succinic acid-based polymers. researchgate.net

Succinic acid is a key bio-based platform chemical used to produce biodegradable polyesters, most notably poly(butylene succinate) (PBS). fraunhofer.demdpi.comnih.gov PBS is synthesized by the polycondensation of succinic acid and 1,4-butanediol (B3395766) and exhibits properties similar to polypropylene. fraunhofer.de

By incorporating this compound as a comonomer in the polymerization process, novel copolymers with tailored properties can be created. The introduction of the bulky and rigid 2-fluorobenzyl side group would have several predictable effects on the resulting polymer:

Disruption of Crystallinity: The pendant fluorobenzyl group would sterically hinder the packing of polymer chains, leading to a more amorphous material compared to the semi-crystalline PBS. This would lower the melting point (Tm) and potentially increase flexibility and transparency.

Modified Degradation Rate: The hydrophobicity of the benzyl group and the stability of the C-F bond could alter the rate of hydrolytic or enzymatic degradation, a key parameter for designing materials for specific applications like packaging films or medical implants. researchgate.net

Enhanced Functionality: The aromatic ring provides a site for further chemical modification (succinylation), allowing for the attachment of other molecules to create functional materials. mdpi.com

Table 2: Predicted Impact of this compound as a Comonomer on Polymer Properties (Compared to pure PBS)

| Property | Poly(butylene succinate) (PBS) | Poly(butylene succinate-co-butylene 2-fluorobenzylsuccinate) | Rationale for Change |

|---|---|---|---|

| Bio-based Content | Potentially high | Reduced unless monomer is fully bio-derived | Introduction of petro-derived fluorobenzyl group |

| Crystallinity | Semi-crystalline | Lower, more amorphous | Steric hindrance from bulky side group |

| Melting Point (Tm) | ~115 °C | Lower | Disruption of crystal lattice |

| Glass Transition (Tg) | ~ -32 °C | Higher | Reduced chain mobility due to rigid side group nih.gov |

| Mechanical Strength | Similar to Polypropylene | Potentially lower tensile strength, higher flexibility | Reduced crystallinity |

| Thermal Stability | High (degrades >350 °C) | Potentially enhanced | High C-F bond dissociation energy mdpi.comresearchgate.net |

The presence of fluorine in a polymer backbone or side chain is known to confer unique properties. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond can significantly enhance the thermal stability of a material. researchgate.net20.210.105 Studies on various fluoropolymers have shown a direct correlation between the degree of fluorination and resistance to thermal degradation. 20.210.105researchgate.net Therefore, a polyester incorporating this compound is expected to exhibit a higher decomposition temperature than its non-fluorinated counterpart. mdpi.com

The fluorobenzyl group also introduces specific electronic characteristics. The aromatic ring itself adds to the polymer's capabilities, and the electron-withdrawing nature of the fluorine atom modifies the aromatic system's electron density. This could lead to materials with a lower dielectric constant or specific interactions with other molecules, making them potentially suitable for applications in electronics or specialized coatings where such properties are desirable.

Integration into Process and Systems Biology Research

The study and application of this compound can be integrated into broader process and systems biology research frameworks. Systems biology aims to understand the complex interactions within a biological system, while process engineering seeks to optimize biological and chemical production.

In the context of metabolic engineering, microbial cell factories, such as E. coli or yeast, are being extensively optimized for the high-yield production of platform chemicals like succinic acid. nih.govnih.gov The development of probes like this compound provides a valuable tool for these efforts. By introducing the probe into production strains, researchers can use ¹⁹F-NMR and metabolomics to study inhibitor tolerance and identify unforeseen metabolic bottlenecks that arise during process scale-up, providing critical data for refining genome-scale models. civilica.comnih.gov

From a materials perspective, integrating this functionalized monomer into biopolymer production aligns with the goals of creating high-value, sustainable materials. Process research could focus on the enzymatic or chemo-catalytic synthesis of this compound itself, followed by developing efficient polymerization processes. google.com Systems-level analysis would be crucial for evaluating the entire lifecycle of the resulting polymer, from feedstock conversion to end-of-life biodegradability, ensuring that the new material offers a tangible improvement in performance and sustainability over existing polymers. researchgate.net

Modeling and Optimization of Bioreactor Systems for Succinic Acid Production

The industrial-scale production of succinic acid through fermentation is a complex process influenced by numerous physical and chemical factors. mdpi.com To enhance efficiency and yield, researchers have developed sophisticated models to simulate and optimize bioreactor systems. mdpi.comnih.gov These models account for critical dynamic phenomena, including mass transfer between gas, liquid, and solid phases, and the kinetics of the microbial reactions. mdpi.com

Key parameters that are often optimized include temperature, typically maintained between 33 and 39 °C, and a controlled pH level, usually between 6.5 and 7. mdpi.com The supply of carbon dioxide, either through gas insufflation or the addition of carbonates like MgCO3, is also a crucial factor that significantly impacts production yields. mdpi.com Different fermentation strategies, such as batch, fed-batch, and continuous operation modes, have been explored to maximize productivity. nih.govwur.nl For instance, in a study using Bacteroides fragilis, optimizing nutritional and physiological parameters in a 10L bioreactor led to a nearly 12-fold increase in succinic acid production, reaching 12.5 g/L in just 30 hours. nih.gov This enhancement was attributed to the precise control of CO2 supply and impeller speed. nih.gov

The development of these models and optimization strategies provides a clear framework for improving the technical and economic viability of bio-based succinic acid production. rsc.org

Elucidation of Microbial Fermentation Pathways and Metabolic Engineering Strategies

Succinic acid is a natural intermediate in the tricarboxylic acid (TCA) cycle of many microorganisms. frontiersin.orgwikipedia.org However, under normal conditions, it does not accumulate to high levels. frontiersin.org Consequently, metabolic engineering has become a key strategy to develop high-yield microbial strains for industrial succinic acid production. frontiersin.orgnih.govoup.com

Several microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically modified strains of Escherichia coli and Saccharomyces cerevisiae, are utilized for this purpose. wikipedia.org The core of metabolic engineering for succinic acid production involves redirecting carbon flux towards its synthesis. frontiersin.orgasm.org This is often achieved through several key strategies:

Blocking Competitive Pathways: Genes responsible for the production of by-products like acetate, lactate, and ethanol (B145695) are often deleted to channel more carbon towards the succinic acid pathway. frontiersin.org

Overexpression of Key Enzymes: Enhancing the expression of crucial enzymes in the succinic acid synthesis pathway, such as malate (B86768) dehydrogenase and phosphoenolpyruvate (B93156) carboxykinase, can significantly boost production. asm.org

Utilizing Different Metabolic Routes: Both the reductive and oxidative branches of the TCA cycle, as well as the glyoxylate (B1226380) shunt, can be exploited and engineered for succinic acid production. frontiersin.orgwikipedia.orgwikipedia.org The theoretical maximum yield of succinic acid from glucose is 1.12 g/g, which involves the fixation of carbon dioxide. wikipedia.org

These metabolic engineering approaches have led to significant improvements in succinic acid titers and yields, making microbial fermentation a competitive alternative to traditional petrochemical production methods. americanelements.comresearchgate.netnih.govnih.gov

Cocrystallization Strategies for Modulating Physicochemical Properties

The formation of cocrystals is a well-established technique in pharmaceutical sciences to enhance the physical and chemical properties of active pharmaceutical ingredients (APIs), such as their solubility, dissolution rate, and stability. nih.govnih.govunito.itpharmasalmanac.com

Cocrystallization Strategies for Modulating Physicochemical Properties

Design and Characterization of Pharmaceutical Cocrystals with Active Pharmaceutical Ingredients (APIs)

Pharmaceutical cocrystals are multi-component crystalline structures where an API and a coformer are held together by non-ionic interactions, most commonly hydrogen bonds, in a stoichiometric ratio. nih.govacs.orgacs.org The selection of a suitable coformer is crucial for the successful design of a cocrystal with desired properties. jst.go.jpresearchgate.net Carboxylic acids, including succinic acid and its derivatives, are frequently used as coformers due to their ability to form robust hydrogen bonds. researchgate.netugr.esresearchgate.net

The characterization of cocrystals is essential to confirm their formation and to understand their structural properties. jst.go.jpnih.gov A variety of analytical techniques are employed for this purpose:

Powder X-ray Diffraction (PXRD): Used to identify the unique crystalline structure of the cocrystal, which is different from the individual components. tci-thaijo.org

Differential Scanning Calorimetry (DSC): Provides information on the melting point and thermal behavior of the cocrystal, which is typically different from the API and coformer. tci-thaijo.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying the intermolecular interactions, such as hydrogen bonds, between the API and the coformer. tci-thaijo.org

Scanning Electron Microscopy (SEM): Reveals the morphology of the cocrystal, which can be distinct from the starting materials. tci-thaijo.org

For example, a cocrystal of carbamazepine (B1668303) and succinic acid was successfully developed and formulated into tablets, demonstrating improved stability and dissolution. nih.govnih.gov

Investigations into Solubility and Dissolution Rate Enhancement in Research Contexts

A primary motivation for developing pharmaceutical cocrystals is to improve the solubility and dissolution rate of poorly water-soluble APIs (BCS Class II drugs). pharmasalmanac.comsigmaaldrich.comresearchgate.net By pairing an API with a highly soluble coformer like succinic acid, the resulting cocrystal often exhibits enhanced aqueous solubility. tci-thaijo.orgresearchgate.netnih.gov

Numerous studies have demonstrated the effectiveness of this approach. For instance, cocrystals of piperine (B192125) with succinic acid, prepared via spray drying, showed a two to three-fold increase in the solubility of piperine at both pH 7.4 and 1.2. tci-thaijo.org Similarly, quercetin-succinic acid cocrystals prepared by solvent evaporation exhibited a significantly higher dissolution profile compared to pure quercetin. nih.gov The mechanism behind this enhancement is attributed to the formation of strong hydrogen bonds between the API and the coformer in the crystal lattice, which lowers the energy barrier for solvation. tci-thaijo.org

The table below summarizes the findings of selected studies on the solubility enhancement of APIs through cocrystallization with succinic acid.

| API | Coformer | Method of Preparation | Fold Increase in Solubility | Reference |

| Piperine | Succinic Acid | Spray Drying | 2-3 | tci-thaijo.org |

| Quercetin | Succinic Acid | Solvent Evaporation | Significant Increase | nih.gov |

| Carbamazepine | Succinic Acid | Reaction Crystallization | Higher than Dihydrate Form | nih.gov |

It is important to note that while cocrystallization can offer significant advantages, the stability of the cocrystal in solution is a critical factor. nih.gov Disproportionation back to the less soluble API form can negate the solubility benefits, necessitating careful formulation design to maintain the supersaturated state. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(2-Fluorobenzyl)succinic acid with high purity?

- Methodological Answer : Utilize Plackett-Burman and central composite design matrices to optimize reaction conditions (e.g., temperature, stoichiometry, catalyst concentration). For example, and describe experimental designs for succinic acid production, which can be adapted for fluorinated derivatives. Incorporate fluorinated precursors like 2-fluorobenzenesulfonyl chloride () in coupling reactions. Purification via recrystallization or HPLC with UV detection (λ = 210–220 nm) is advised. Confirm purity using LC-MS/MS ( ) and validate via NMR (¹H/¹³C, 19F for fluorine specificity).

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Perform X-ray crystallography for 3D structural elucidation. Calculate logP (lipophilicity) and polar surface area (PSA) using computational tools like Molinspiration ( reports logP = 1.98 for a chlorinated analog). Experimental validation via reversed-phase HPLC (C18 column, acetonitrile/water gradient) can corroborate logP. Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylic acid and fluorobenzyl functional groups.

Q. What biochemical assays are suitable for probing the metabolic role of this compound?

- Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled glucose to track incorporation into central carbon pathways ( ). Use targeted LC-MS/MS ( ) to quantify succinic acid derivatives in cellular extracts. For enzyme interaction studies, conduct kinetic assays with recombinant succinate dehydrogenase (SDH) or fumarate hydratase, monitoring fluorinated analogs’ inhibitory/activatory effects ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) alter the interaction of this compound with metabolic enzymes compared to unmodified succinic acid?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of fluorinated vs. non-fluorinated analogs to enzymes like SDH. Validate computationally predicted interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . highlights succinic acid’s role in OXCT1-mediated protein succinylation, which can be tested with fluorinated derivatives using Western blotting with anti-succinyl lysine antibodies .

Q. What advanced kinetic models describe the formation and degradation of this compound in heterogeneous catalytic systems?

- Methodological Answer : Adapt Baeyer-Villiger oxidation kinetics () to fluorinated systems. Develop a reaction network including intermediates like 2-hydroxyfuran and fluorinated furanones. Use ordinary differential equations (ODEs) to model time-dependent concentration profiles. Parameter estimation via nonlinear regression (e.g., MATLAB’s lsqnonlin) can determine rate constants and activation energies. Validate models using in situ Raman spectroscopy for real-time monitoring.

Q. How does this compound influence symbiotic interactions in microbial or plant systems?

- Methodological Answer : Investigate its role as a signaling molecule in plant-microbe symbiosis using transcriptomic profiling (RNA-seq) of Sinorhizobium meliloti ( ) exposed to fluorinated succinic acid. For plant studies, apply the compound to Lavandula angustifolia root systems and quantify growth regulator effects via gas chromatography-mass spectrometry (GC-MS) of phytohormones ( ). Compare results to non-fluorinated analogs to isolate fluorine-specific effects.

Q. What analytical workflows resolve contradictions in reported bioactivity data for fluorinated succinic acid derivatives?

- Methodological Answer : Implement multi-omics integration (metabolomics, proteomics) to contextualize conflicting results. For example, discrepancies in OXCT1-mediated succinylation ( ) may arise from cell-type-specific expression. Use UPLC fingerprinting () to correlate compound purity with bioactivity. Apply partial least squares-discriminant analysis (PLS-DA) to identify confounding variables (e.g., residual solvents, isomeric impurities).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.